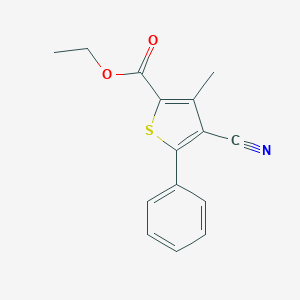![molecular formula C25H21N3O3 B273694 ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is commonly referred to as compound 1 and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of compound 1 is not fully understood. However, several studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-dependent pathways. The compound has also been found to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases and topoisomerases.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit several biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been found to inhibit the migration and invasion of cancer cells. The compound has also been found to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound 1 in lab experiments include its potent biological activities and its potential applications in medicinal chemistry. However, the limitations of using the compound include its low solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
Several future directions for research on compound 1 include the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of analogs and derivatives of the compound may lead to the identification of more potent and selective compounds with improved pharmacological properties.
In conclusion, compound 1 is a promising chemical compound with potential applications in medicinal chemistry. The compound has been found to exhibit potent anticancer, anti-inflammatory, and antioxidant activities. Further research on the compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of compound 1 involves the reaction of 2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylic acid with ethyl cyanoformate and 2-chloropyridine in the presence of a base. The reaction proceeds via an esterification reaction followed by a nucleophilic substitution reaction to yield the final product.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported the compound to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activities.
Propiedades
Nombre del producto |
ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate |
|---|---|
Fórmula molecular |
C25H21N3O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
ethyl 5-(3-cyanopyridin-2-yl)oxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H21N3O3/c1-4-30-25(29)23-17(3)28(19-9-7-16(2)8-10-19)22-12-11-20(14-21(22)23)31-24-18(15-26)6-5-13-27-24/h5-14H,4H2,1-3H3 |
Clave InChI |
RJGKUWDXVSPHHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=C(C=CC=N3)C#N)C4=CC=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)


![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)



![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)